8-hydroxyquinoline-5-sulfonyl Chloride

Vue d'ensemble

Description

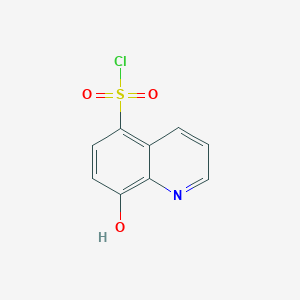

8-Hydroxyquinoline-5-sulfonyl Chloride is a derivative of 8-Hydroxyquinoline, which is an organic crystalline material made up of two rings: a phenol ring fused with a pyridine ring . It has a wide range of uses, from pharmacological and medicinal agents to electron carriers in organic light-emitting diodes and fluorescent chemo sensors for metal ions .

Synthesis Analysis

The synthesis of 8-hydroxyquinoline-5-sulfonyl Chloride involves a solvent-assisted co-grinding method to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline-5-sulfonyl Chloride has been characterized theoretically. Charge delocalization patterns and second-order perturbation energies of the most interacting orbitals have been computed and predicted. Geometrical parameters are in agreement with reported values .Chemical Reactions Analysis

The chemical reactions involving 8-hydroxyquinoline-5-sulfonyl Chloride are complex and involve interactions with various other compounds. For example, it forms a cocrystal with 5-chloro-8-hydroxyquinoline (CHQ) in a solvent-assisted co-grinding method .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline-5-sulfonyl Chloride are determined by its molecular structure. The molecular electrostatic potential plot predicts the reactive sites and electropositive potential region is around the hydrogen atom bonded through the nitrogen atoms, negative potentials on oxygen atoms and phenyl rings .Applications De Recherche Scientifique

Photoluminescence and Material Characterization

8-Hydroxyquinoline-5-sulfonyl chloride (8-HQ-SO2Cl) has been utilized in the synthesis of mesoporous silica with photoluminescent properties. A study by Badiei et al. (2011) demonstrated that attaching 8-HQ to mesoporous silica via sulfonamide bonds resulted in materials with distinctive fluorescence spectra, influenced by environmental factors.

Chemoselective Reactions in Organic Synthesis

Silva, Sousa, and Joussef (2009) investigated the reactions of 2-amino-8-hydroxyquinoline with different sulfonyl chlorides, including 8-hydroxyquinoline-5-sulfonyl chloride. Their research, published in Synthetic Communications, highlighted the chemoselectivity of these reactions, predominantly yielding arylsulfonate ester derivatives. This finding is crucial for understanding reaction mechanisms in organic synthesis (Silva, Sousa, & Joussef, 2009).

Antimicrobial and Antifungal Activities

Research by Dixit et al. (2010) in Applied Organometallic Chemistry explored the synthesis of a novel bi-dentate ligand containing 8-hydroxyquinoline and sulfonamide moieties. Their studies showed that these compounds exhibited significant antimicrobial and antifungal activities, surpassing those of parent 8-hydroxyquinoline and sulfonamides (Dixit et al., 2010).

Metal-Ligand Interactions and Copper Catalysis

A study by Qiao et al. (2015) in Organic Letters developed a copper(I)-mediated sulfonylation protocol using 8-aminoquinoline amides and sulfonyl chlorides, demonstrating excellent substrate tolerance and moderate to good yields. This research is significant for understanding metal-ligand interactions and catalysis processes (Qiao et al., 2015).

Liposome-Water Partitioning Studies

Kaiser and Escher (2006) in Environmental Science & Technology investigated the role of 8-hydroxyquinolines, including 8-hydroxyquinoline-5-sulfonyl chloride, in the partitioning of copper into liposomes. Their study provided insights into the bioavailability and toxicity of hydrophobic ionogenic organic compounds in combination with metals (Kaiser & Escher, 2006).

Corrosion Inhibition

Tang et al. (2006) explored the synergistic inhibition effects of 8-hydroxyquinoline and chloride ion on the corrosion of cold-rolled steel in sulfuric acid. Their findings, published in Materials Chemistry and Physics, indicated a significant improvement in corrosion inhibition efficiency, with implications for industrial applications (Tang et al., 2006).

Safety And Hazards

8-Hydroxyquinoline-5-sulfonyl Chloride is considered hazardous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may damage fertility or the unborn child . It is recommended to use personal protective equipment as required and avoid breathing dust/fume/gas/mist/vapors/spray .

Propriétés

IUPAC Name |

8-hydroxyquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO3S/c10-15(13,14)8-4-3-7(12)9-6(8)2-1-5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPFQMZVJQUTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403706 | |

| Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-hydroxyquinoline-5-sulfonyl Chloride | |

CAS RN |

64641-92-5 | |

| Record name | 8-hydroxyquinoline-5-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(1H-imidazol-1-yl)phenyl]ethanamine](/img/structure/B1608770.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbonitrile](/img/structure/B1608772.png)

![1,3-Bis[bis(3,5-dimethylphenyl)phosphino]propane](/img/structure/B1608782.png)

![endo-3,7,14-Tris(dimethylvinylsilyloxy)-1,3,5,7,9,11,14-heptacyclopentyltricyclo[7.3.3.15,11]heptasiloxane](/img/structure/B1608783.png)